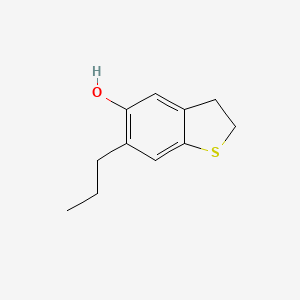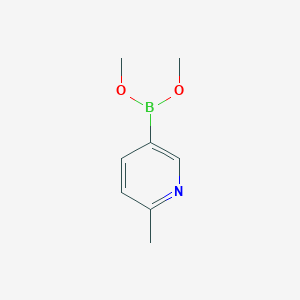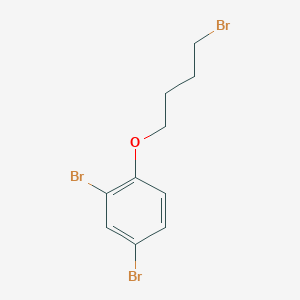
2,4-Dibromo-1-(4-bromobutoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-1-(4-bromobutoxy)benzene is an organic compound that belongs to the class of brominated aromatic ethers It is characterized by the presence of two bromine atoms on the benzene ring and an additional bromine atom on the butoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(4-bromobutoxy)benzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2,4-dibromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate in acetone. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the butoxy group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-1-(4-bromobutoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring and the butoxy side chain can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine atoms.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include hydrogenated benzene derivatives with fewer bromine atoms.
Scientific Research Applications
2,4-Dibromo-1-(4-bromobutoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-1-(4-bromobutoxy)benzene depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms can form halogen bonds with amino acid residues, leading to changes in enzyme activity. The butoxy side chain may also interact with hydrophobic pockets in proteins, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-1-(2-bromophenoxy)benzene: Similar structure but with a different substitution pattern on the benzene ring.
1,4-Dibromo-2,5-dimethoxybenzene: Contains methoxy groups instead of butoxy groups.
4-Bromobutyl phenyl ether: Similar side chain but lacks the additional bromine atoms on the benzene ring.
Uniqueness
2,4-Dibromo-1-(4-bromobutoxy)benzene is unique due to the presence of both bromine atoms on the benzene ring and the butoxy side chain
Properties
IUPAC Name |
2,4-dibromo-1-(4-bromobutoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br3O/c11-5-1-2-6-14-10-4-3-8(12)7-9(10)13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULSCBENCJDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13879457.png)


![2-[1-(3-bromo-5-chlorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13879478.png)
![N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-2-methoxybenzamide](/img/structure/B13879484.png)
![N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13879492.png)
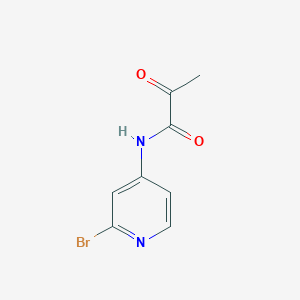
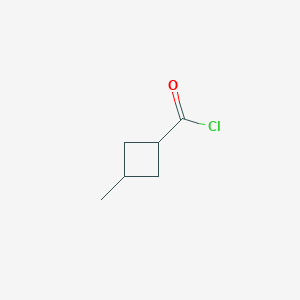
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
